molecular formula C14H22N2O4S B8041428 propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate

propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate

Cat. No.: B8041428
M. Wt: 314.40 g/mol
InChI Key: RIIDRODKZRHWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate is a chemical compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carbamate group, a sulfamoyl group, and a phenyl ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate typically involves the reaction of 4-(diethylsulfamoyl)aniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The carbamate group can be reduced to yield corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate has found applications in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of phospholipase A2.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases due to its enzyme inhibitory properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes. For instance, as an inhibitor of phospholipase A2, it binds to the enzyme’s active site, preventing the hydrolysis of phospholipids and subsequent release of arachidonic acid. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds also inhibit phospholipase A2 but may differ in their potency and specificity.

    Indole derivatives: Known for their diverse biological activities, including enzyme inhibition and anti-inflammatory properties.

Uniqueness

Propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit phospholipase A2 with high specificity makes it a valuable compound in both research and potential therapeutic applications.

Properties

IUPAC Name

propan-2-yl N-[4-(diethylsulfamoyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-5-16(6-2)21(18,19)13-9-7-12(8-10-13)15-14(17)20-11(3)4/h7-11H,5-6H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIDRODKZRHWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.